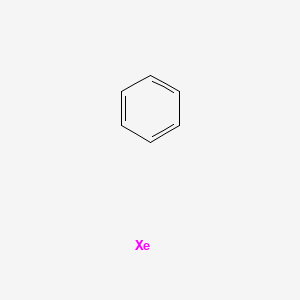

Benzene;xenon

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzene;xenon: is a compound that involves the interaction between benzene (C₆H₆), a well-known aromatic hydrocarbon, and xenon (Xe), a noble gas

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of benzene;xenon involves the adsorption of xenon onto benzene molecules. This can be achieved through physical adsorption techniques where xenon gas is introduced to a benzene solution under controlled temperature and pressure conditions. The interaction is primarily driven by van der Waals forces.

Industrial Production Methods: While there is no large-scale industrial production method specifically for this compound, the principles of gas adsorption and handling of aromatic hydrocarbons are well-established in the chemical industry. Techniques such as temperature-programmed desorption (TPD) and near-edge X-ray absorption fine structure spectroscopy (NEXAFS) are used to study and optimize the adsorption process .

Analyse Des Réactions Chimiques

Types of Reactions: Benzene;xenon primarily undergoes physical interactions rather than chemical reactions due to the inert nature of xenon. benzene itself is known for undergoing various electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation .

Common Reagents and Conditions:

Nitration: Benzene reacts with concentrated nitric acid in the presence of sulfuric acid to form nitrobenzene.

Sulfonation: Benzene reacts with fuming sulfuric acid to produce benzenesulfonic acid.

Halogenation: Benzene reacts with halogens in the presence of a Lewis acid catalyst like iron(III) chloride to form halobenzenes

Major Products: The major products of these reactions include nitrobenzene, benzenesulfonic acid, and various halobenzenes, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemistry: Benzene;xenon is studied for its adsorption properties, which are useful in understanding van der Waals interactions and the behavior of noble gases on aromatic surfaces .

Biology and Medicine: While direct applications in biology and medicine are limited, the study of this compound interactions can provide insights into the behavior of xenon in biological systems, particularly its anesthetic properties.

Industry: In industry, this compound interactions can be relevant in the development of sensors and materials that utilize the unique adsorption properties of xenon on aromatic compounds .

Mécanisme D'action

The mechanism of action for benzene;xenon primarily involves physical adsorption driven by van der Waals forces. The xenon atoms are attracted to the π-electron cloud of the benzene ring, resulting in a stable adsorption complex. This interaction does not involve significant chemical changes but rather a physical association that can be studied using various spectroscopic techniques .

Comparaison Avec Des Composés Similaires

Benzene;argon: Similar to benzene;xenon, this compound involves the adsorption of argon, another noble gas, onto benzene.

Benzene;krypton: This compound involves the adsorption of krypton onto benzene.

Uniqueness: this compound is unique due to the larger atomic size and higher polarizability of xenon compared to other noble gases like argon and krypton. This results in stronger van der Waals interactions and potentially different adsorption behaviors and applications .

Propriétés

Numéro CAS |

160389-14-0 |

|---|---|

Formule moléculaire |

C6H6Xe |

Poids moléculaire |

209.40 g/mol |

Nom IUPAC |

benzene;xenon |

InChI |

InChI=1S/C6H6.Xe/c1-2-4-6-5-3-1;/h1-6H; |

Clé InChI |

YDJVZXGWKCFSFL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=CC=C1.[Xe] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-Bis[4-(tribromomethyl)phenyl]-2,2'-bipyridine](/img/structure/B14260775.png)

![(2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B14260787.png)

![2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B14260803.png)

![ethyl (2S)-2-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B14260833.png)

![tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane](/img/structure/B14260858.png)

![4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid](/img/structure/B14260862.png)

![3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14260863.png)